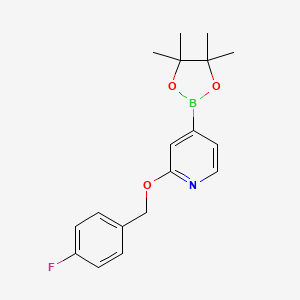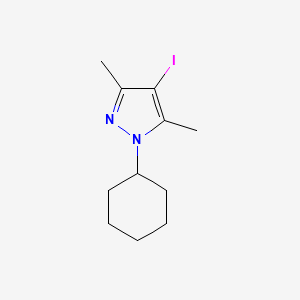
N-Hydroxy-3-methoxybenzimidoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-methoxybenzimidoylchloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzimidazole, featuring a hydroxyl group and a methoxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-methoxybenzimidoylchloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium carbonate or potassium carbonate
Temperature: Room temperature to reflux conditions
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-methoxybenzimidoylchloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form amines or hydroxylamines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Corresponding substituted benzimidoyl derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-methoxybenzimidoylchloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-methoxybenzimidoylchloride involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxybenzimidazole: Shares the benzimidazole core structure but lacks the methoxy group.
N-Hydroxy-3-methoxybenzamide: Similar structure but with an amide group instead of the imidoyl chloride group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8- |
Clave InChI |
DEXRYCNUFWKXHS-NTMALXAHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C(=N/O)/Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13087042.png)
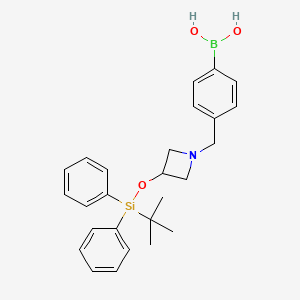





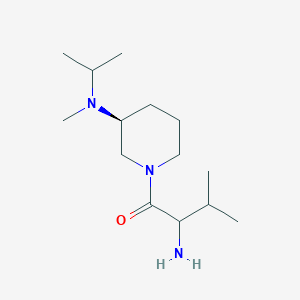
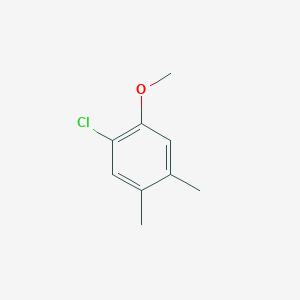
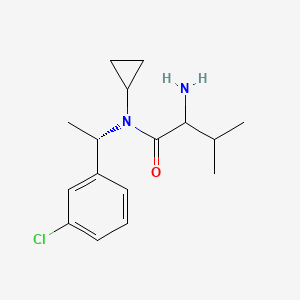
amine](/img/structure/B13087108.png)
